molecular formula C13H7N3O5S2 B3296294 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5-nitrothiophene-2-carboxamide CAS No. 892856-56-3

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5-nitrothiophene-2-carboxamide

Cat. No.: B3296294
CAS No.: 892856-56-3
M. Wt: 349.3 g/mol
InChI Key: SVEZKVDFWHQGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterotricyclic molecule featuring a fused ring system with oxygen (4,6-dioxa), sulfur (10-thia), and nitrogen (12-aza) atoms. The tricyclic core is substituted with a 5-nitrothiophene-2-carboxamide group, introducing both electron-withdrawing (nitro) and hydrogen-bonding (carboxamide) functionalities. Its structural complexity suggests relevance in medicinal chemistry or materials science, particularly given the nitrothiophene moiety’s role in redox-active systems .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O5S2/c17-12(9-1-2-11(22-9)16(18)19)15-13-14-6-3-7-8(21-5-20-7)4-10(6)23-13/h1-4H,5H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEZKVDFWHQGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of the nitrothiophene moiety. Common reagents used in these reactions include halogenated precursors, nucleophiles, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydroxylamines .

Scientific Research Applications

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5-nitrothiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of multiple heteroatoms allows for diverse interactions, contributing to its broad range of effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterotricyclic Core Systems

The compound’s tricyclic framework can be compared to other heterocyclic systems in the evidence:

Compound Heteroatoms Substituents Synthesis Method
Target Compound 4,6-dioxa, 10-thia, 12-aza 5-nitrothiophene-2-carboxamide Likely Knorr-Paal-like condensation*
2,6-dioxa-10-azatricyclo[5.2.1.0⁴¹⁰]decane derivatives () 2,6-dioxa, 10-aza Varied (e.g., phenyl, alkyl groups) Acid-catalyzed condensation of aminodiols and diketones
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6 () 3,7-dithia, 5-aza 4-methoxyphenyl, ketone Annulation reactions with sulfur/nitrogen precursors
1-(4,5-Dinitro-10-azatricyclo[6.3.1.0²⁷]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoro-ethanone () 10-aza 4,5-dinitro, trifluoroacetyl Nitration and acylation of azatricyclic precursors

Key Observations :

  • Heteroatom Diversity : The target compound uniquely combines oxygen, sulfur, and nitrogen in a single tricyclic system, whereas analogs in and focus on fewer heteroatoms (e.g., O/N or S/N). This diversity may enhance conformational rigidity or electronic polarization.
  • Substituent Effects : The nitrothiophene-carboxamide group distinguishes it from simpler aryl or alkyl substituents in and . The nitro group’s electron-withdrawing nature could modulate reactivity, akin to the dinitro-substituted compound in .
Functional Group Comparisons
  • Nitro Groups : The 5-nitrothiophene moiety in the target compound parallels the 4,5-dinitro substitution in ’s azatricyclic derivative. Both nitro groups may confer redox activity or serve as electrophilic centers in further functionalization .
  • Carboxamide vs. Acyl Groups : The carboxamide substituent contrasts with the trifluoroacetyl group in . The former’s hydrogen-bonding capacity could enhance solubility or target binding compared to the lipophilic trifluoroacetyl group .

Implications of Structural Differences

  • The nitrothiophene group may further potentiate such effects .
  • Crystallographic Analysis : Tools like SHELXL () and ORTEP-3 () could resolve its 3D structure, critical for understanding conformational stability or intermolecular interactions .
  • Chemoinformatics: Similarity coefficients () could quantify structural overlap with known bioactive compounds, guiding predictive modeling .

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5-nitrothiophene-2-carboxamide is a complex organic compound known for its unique tricyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a distinctive tricyclic system with multiple functional groups that contribute to its biological properties. The molecular formula is C14H12N4O3SC_{14}H_{12}N_{4}O_{3}S with a molecular weight of approximately 316.34 g/mol. The presence of both oxygen and sulfur atoms within the structure enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC14H12N4O3S
Molecular Weight316.34 g/mol
CAS Number1173505-49-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death. The mechanism involves the modulation of gene expression associated with apoptosis and cell cycle regulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular processes. For instance, it may inhibit certain kinases or transcription factors that play a role in tumor progression or bacterial survival.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial effects .
  • Cancer Research : In a study featured in Cancer Letters, researchers assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM after 48 hours of treatment .

Applications in Research and Industry

This compound has diverse applications:

In Chemistry : It serves as a building block for synthesizing more complex organic molecules.

In Medicine : Ongoing research aims to explore its potential as a therapeutic agent for infections and cancers.

In Industry : The compound is utilized in developing new materials and chemical processes due to its unique properties.

Q & A

Q. What are the key steps and challenges in synthesizing N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-5-nitrothiophene-2-carboxamide?

The synthesis involves multi-step pathways, including:

  • Core formation : Construction of the tricyclic framework via cyclization reactions under controlled pH and temperature.
  • Functionalization : Introduction of the nitrothiophene-carboxamide group using coupling agents (e.g., EDC/HOBt) .
  • Purification : Chromatographic techniques (HPLC) or recrystallization to achieve >95% purity.

Q. Challenges :

  • Sensitivity of the nitro group to reducing conditions.
  • Steric hindrance during cyclization, requiring optimized catalysts (e.g., Pd/C or organocatalysts) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry of the tricyclic core and substitution patterns (e.g., ¹H NMR for aromatic protons) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 444.91 for C₁₈H₁₃ClN₆O₂S₂) .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the tricyclic system) .

Q. How is the biological activity of this compound initially assessed?

  • In vitro assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
    • Anticancer : IC₅₀ determination via MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Screening against targets like 5-lipoxygenase (5-LOX) using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Modification Impact on Activity Reference
Nitro group replacementReduced cytotoxicity, altered selectivity
Thiophene ring substitutionEnhanced binding to enzyme active sites
Tricyclic core halogenationImproved metabolic stability

Q. Methodology :

  • Synthesize analogs with systematic substitutions.
  • Compare bioactivity data (e.g., IC₅₀, MIC) and computational docking scores .

Q. How can computational methods resolve contradictions in experimental data?

  • Molecular dynamics (MD) simulations : Predict binding modes to explain discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values due to conformational flexibility) .
  • Density Functional Theory (DFT) : Analyze electronic properties to rationalize reactivity differences between analogs .

Example : Conflicting cytotoxicity data in leukemia cells may arise from variable membrane permeability, modeled via COMSOL Multiphysics-based diffusion simulations .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Design of Experiments (DoE) : Statistically optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
  • Continuous flow reactors : Enhance heat/mass transfer for nitro group introduction, reducing side reactions .

Q. How is the mechanism of action elucidated for this compound?

  • Target identification :
    • Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., kinases) .
  • Pathway analysis : RNA-seq or proteomics to identify downstream effects (e.g., apoptosis markers) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to light, heat, or pH extremes, monitored via LC-MS.
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using HPLC .

Q. Key Finding :

  • Nitro group reduction occurs in plasma, necessitating prodrug strategies for in vivo applications .

Q. How does crystallography contribute to understanding its bioactivity?

  • Cocrystal structures : Resolve interactions with biological targets (e.g., hydrogen bonds between the carboxamide group and kinase active sites) .
  • Electron density maps : Identify conformational changes in the tricyclic core upon binding .

Q. What interdisciplinary approaches enhance research on this compound?

  • AI-driven synthesis : Use platforms like COMSOL Multiphysics to simulate reaction pathways and predict optimal conditions .
  • Cheminformatics : Build QSAR models with public datasets (e.g., PubChem BioAssay) to prioritize analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5-nitrothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-5-nitrothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.